molecular formula C6H8O3 B12990301 3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid

3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B12990301
M. Wt: 128.13 g/mol
InChI Key: QNKKPMSKYVHIFK-UHFFFAOYSA-N
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Description

3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid is a bicyclic compound with the molecular formula C6H8O3. This compound is characterized by its unique bicyclo[2.1.0]pentane structure, which consists of a five-membered ring fused to a three-membered ring. The presence of a hydroxyl group and a carboxylic acid group makes it an interesting molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of bicyclo[2.1.0]pentane derivatives.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can be performed using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Acid chlorides, anhydrides, and amines are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of esters, amides, and other derivatives.

Scientific Research Applications

3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. The bicyclic structure may also contribute to its unique reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a different ring fusion pattern.

    Bicyclo[2.1.0]pentane-1,3-dicarboxylic acid: Contains two carboxylic acid groups instead of one hydroxyl and one carboxylic acid group.

Uniqueness

3-Hydroxybicyclo[210]pentane-1-carboxylic acid is unique due to its specific ring fusion pattern and the presence of both hydroxyl and carboxylic acid functional groups

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid

InChI

InChI=1S/C6H8O3/c7-4-2-6(5(8)9)1-3(4)6/h3-4,7H,1-2H2,(H,8,9)

InChI Key

QNKKPMSKYVHIFK-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CC2O)C(=O)O

Origin of Product

United States

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